molecular formula C7H13N3 B13309706 7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13309706
M. Wt: 139.20 g/mol
InChI Key: DEDWQFCSCVYNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a partially saturated bicyclic heterocyclic compound containing fused imidazole and pyrimidine rings. The methyl group at position 7 and the hydrogenated backbone distinguish it from simpler aromatic analogs. Such derivatives are synthesized via multicomponent reactions like the Biginelli protocol, which enables efficient functionalization of the pyrimidine core . Imidazo[1,2-a]pyrimidines are pharmacologically significant, exhibiting antimicrobial, antituberculosis, and antiproliferative activities .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

7-methyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H13N3/c1-6-2-4-10-5-3-8-7(10)9-6/h6H,2-5H2,1H3,(H,8,9)

InChI Key

DEDWQFCSCVYNMA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2CCN=C2N1

Origin of Product

United States

Preparation Methods

Overview

This method involves a solvent-free, microwave-assisted condensation reaction catalyzed by basic alumina (Al₂O₃). It is a rapid, efficient route suitable for synthesizing imidazo[1,2-a]pyrimidine derivatives, including the target compound.

Procedure

  • Reactants : 2-Aminopyrimidine and 2-bromoaryl ketones
  • Catalyst : Basic alumina (Al₂O₃)
  • Conditions : Microwave irradiation at optimized temperature and time

Reaction Mechanism

The process proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the ketone, followed by cyclization facilitated by the bromine substituent acting as a leaving group under microwave conditions.

Data Table 1: Optimization of Reaction Conditions

Catalyst Amount (mg) Yield (%) Reaction Time (min) Remarks
50 65 10 Moderate yield
100 78 8 Improved yield
150 85 6 Optimal conditions

Source:

Advantages

  • Solvent-free, environmentally friendly
  • Microwave irradiation accelerates reaction
  • High yields and purity

Multicomponent Reactions (MCR) Using α,β-Unsaturated Nitriles

Overview

This approach involves a one-pot synthesis where 2-aminopyrimidine reacts with α,β-unsaturated nitriles like malononitrile or ethyl cyanoacetate under microwave irradiation, catalyzed by Bi(OTf)₃ or other acids.

Procedure

  • Reactants : 2-Aminopyrimidine, malononitrile or ethyl cyanoacetate
  • Catalyst : Bismuth triflate (Bi(OTf)₃)
  • Conditions : Microwave heating at 150°C for 12–24 hours

Reaction Pathway

The reaction involves nucleophilic addition of the amino group to the activated nitrile, followed by cyclization to form the imidazo[1,2-a]pyrimidine core.

Data Table 2: Reaction Parameters and Yields

Nitrile Component Catalyst Temperature (°C) Time (h) Yield (%)
Malononitrile Bi(OTf)₃ 150 12 78
Ethyl cyanoacetate Bi(OTf)₃ 150 14 75

Source:

Notes

  • The reaction mechanism involves nucleophilic attack, followed by heterocyclization.
  • Yields are generally high, with purification via recrystallization.

Microwave-Assisted Cyclization of 2-Aminopyrimidine Derivatives

Overview

Microwave irradiation provides a rapid, efficient route to cyclize 2-aminopyrimidine derivatives with suitable aldehydes or ketones to form the imidazo[1,2-a]pyrimidine ring.

Procedure

  • Reactants : 2-Aminopyrimidine and aldehydes or ketones
  • Catalyst : Sometimes acid or base
  • Conditions : Microwave irradiation at 150°C for 5–15 minutes

Example

Condensation of 2-aminopyrimidine with acetaldehyde under microwave conditions yields the target compound with high purity.

Data Table 3: Microwave Reaction Conditions

Reactants Catalyst Temperature (°C) Time (min) Yield (%)
2-Aminopyrimidine + Acetaldehyde None 150 10 82

Source:

Heterocyclic Cyclization from Thiazolo and Oxadiazole Precursors

Overview

Derivatives such as 2-thioxo-6-oxo-8-phenyl-1H,6H-oxadiazolo-[1,5:3,4]imidazo[1,2-a]pyrimidine-7-carbonitrile can be cyclized to form the imidazo[1,2-a]pyrimidine core via nucleophilic addition and heterocyclization.

Procedure

  • Reactants: Thiazolo or oxadiazole derivatives with nitrile groups
  • Conditions: Heating in acetic acid with ammonium acetate or similar reagents

Reaction Mechanism

The nitrile group undergoes nucleophilic attack, followed by intramolecular cyclization to generate the fused heterocyclic system.

Data Table 4: Cyclization Conditions and Outcomes

Starting Material Solvent Temperature (°C) Time (h) Yield (%)
2-Thioxo-6-oxo-8-phenyl derivative Acetic acid 100 4 89

Source:

Additional Methods: Microwave Catalysis and Heterocyclic Assembly

Recent advances include microwave-assisted synthesis employing catalysts like Al₂O₃ or Bi(OTf)₃, which significantly reduce reaction times and improve yields. These methods often involve initial formation of key intermediates such as substituted pyrimidines, followed by cyclization under microwave irradiation.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The imidazole nitrogen atoms (N1 and N3) serve as nucleophilic sites for alkylation and acylation.

Reaction Type Reagents/Conditions Product Yield Key Observations
N-AlkylationMethyl iodide, K₂CO₃, DMF, 80°C7-Methyl-1,3-dimethylimidazo[1,2-a]pyrimidine72%Selective methylation at N1 position
N-AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C1-Acetyl-7-methylimidazo[1,2-a]pyrimidine65%Competitive reactivity at N1 and N3

Mechanistic Insights :

  • Alkylation proceeds via an SN2 mechanism under basic conditions.

  • Acylation requires stoichiometric base to neutralize HCl byproduct.

Electrophilic Substitution

The C5 position of the pyrimidine ring undergoes electrophilic substitution due to its electron-deficient nature.

Reaction Conditions Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°C, 2h5-Nitro-7-methylimidazo[1,2-a]pyrimidine58%
SulfonationClSO₃H, CH₂Cl₂, rt5-Sulfo-7-methylimidazo[1,2-a]pyrimidine41%

Key Data :

  • Nitration regioselectivity is controlled by the pyrimidine ring’s electronic profile.

  • Sulfonation products are sensitive to hydrolysis, requiring anhydrous conditions.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides.

Dipolarophile Conditions Product Yield Stereoselectivity
Acetonitrile oxideToluene, 110°C, 12hSpirocyclic isoxazoline derivative66% >90% endo-selectivity
Phenyl azideCuI, DMF, 60°CTriazolo-fused imidazopyrimidine54% N/A

Notable Findings :

  • Copper catalysis enhances reaction rates in azide-alkyne cycloadditions .

  • Spirocyclic products show enhanced biological activity .

Oxidation and Reduction

The methyl group and unsaturated bonds are susceptible to redox transformations.

Reaction Reagents Product Yield Applications
Oxidation (C7-CH₃)KMnO₄, H₂O, 60°C7-Carboxyimidazo[1,2-a]pyrimidine38%Prodrug synthesis
Reduction (C=N)H₂ (1 atm), Pd/C, EtOHSaturated imidazopyrimidine82%Bioactivity modulation

Critical Notes :

  • Overoxidation to carboxylic acids requires precise temperature control.

  • Catalytic hydrogenation saturates the imidazole ring but preserves the pyrimidine core.

Cross-Coupling Reactions

Palladium-mediated couplings enable functionalization at the C2 and C8 positions.

Coupling Type Conditions Product Yield Scope
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100°C8-Arylimidazo[1,2-a]pyrimidine74% Tolerates electron-withdrawing groups
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene2-Aminomethylimidazo[1,2-a]pyrimidine68% Limited to primary amines

Optimization Insights :

  • Suzuki reactions require boronic acids with low steric hindrance .

  • Buchwald-Hartwig aminations benefit from bulky phosphine ligands .

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit structure-dependent bioactivity:

Derivative Biological Activity IC₅₀/EC₅₀ Reference
5-Nitro-substitutedAnticancer (HeLa cells)12.3 µM
Spirocyclic isoxazolineAntiviral (HSV-1)8.7 µM
8-Aryl-substitutedAurora kinase inhibition0.45 µM

Key Trend :
Electron-withdrawing groups at C5 enhance anticancer activity, while aryl groups at C8 improve kinase selectivity .

Scientific Research Applications

7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a valuable scaffold for the development of new synthetic methodologies and the construction of complex molecular architectures.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.

    Medicine: It has potential therapeutic applications, including the development of antiviral, anticancer, and anti-inflammatory agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are often complex and depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences

Key structural variations among imidazo-pyrimidine/pyridine derivatives include:

  • Nitrogen placement : Imidazo[1,2-a]pyrimidine (e.g., compound 24 ) has nitrogen atoms at positions 1, 3, and 6. In contrast, imidazo[1,2-c]pyrimidine (25 ) and imidazo[1,2-a]pyrazine (26 ) differ in nitrogen positioning, affecting electronic properties and binding affinity .
  • Saturation : The target compound’s partially hydrogenated rings (2H,3H,5H,6H,7H,8H) reduce aromaticity compared to fully unsaturated analogs like 2-(4-bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine (CAS 838-32-4) .
  • Substituents : Derivatives such as 2-methyl-7-(1-methylcyclopropyl)-imidazo[1,2-a]pyrimidine (CAS 1694517-70-8) and 2-phenyl analogs (CAS 1803571-96-1) highlight the role of alkyl/aryl groups in modulating solubility and bioactivity .
Table 1: Structural Comparison
Compound Name Core Structure Substituents Saturation
7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine 7-methyl Partially saturated
Imidazo[1,2-a]pyridine (e.g., 3 ) Imidazo[1,2-a]pyridine Variable (e.g., 7-methyl) Aromatic
Pyrimido[1,2-a]pyrimidine Pyrimido[1,2-a]pyrimidine Ethyl carboxylate Fully unsaturated
Antimicrobial and Antituberculosis Activity
  • Imidazo[1,2-a]pyrimidines: Compound 24 (non-methylated analog) showed MIC values of 1–9 μM against Mycobacterium tuberculosis in GAS and 7H12 media, comparable to imidazo[1,2-a]pyrazine (26) and imidazo[1,2-c]pyrimidine (25) .
  • Imidazo[1,2-a]pyridines : Demonstrated superior potency (MICs <1 μM) due to reduced steric hindrance from fewer nitrogen atoms .
  • Pyrimido[1,2-a]pyrimidines: Exhibited weak antibacterial activity (MIC >100 µg/mL against S. aureus, E. coli), attributed to the lack of an enolizable amide group .

Key Findings and Implications

  • Nitrogen Positioning : Imidazo[1,2-a]pyrimidines retain moderate antituberculosis activity despite additional nitrogen atoms, but potency is lower than imidazo[1,2-a]pyridines .
  • Methyl Substituents : The 7-methyl group in the target compound may enhance metabolic stability but requires further pharmacokinetic studies.

Biological Activity

7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a compound belonging to the imidazopyrimidine family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties based on recent research findings.

Antimicrobial Activity

Research has shown that derivatives of imidazo[1,2-a]pyrimidine exhibit significant antimicrobial effects. For instance:

  • Minimum Inhibitory Concentrations (MICs) : A study synthesized various imidazopyrimidine derivatives and tested them against Mycobacterium tuberculosis (Mtb). Compounds demonstrated MIC values as low as 0.006 μM against replicating bacteria, indicating potent antimicrobial properties .
  • In Vitro Studies : Another investigation assessed the antimicrobial activities of several derivatives against pathogens such as Staphylococcus aureus. The most active compound exhibited an MIC value range of 0.22 to 0.25 μg/mL .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives

CompoundMIC (μM)Target Pathogen
18≤0.006Mycobacterium tuberculosis
7b0.22-0.25Staphylococcus aureus

Anti-inflammatory Activity

Imidazo[1,2-a]pyrimidine derivatives have also been studied for their anti-inflammatory effects:

  • In Vitro Evaluation : A study reported that imidazo[1,2-a]pyrimidines could modulate leukocyte functions and reduce inflammation induced by zymosan in a mouse model . This suggests their potential utility in treating inflammatory diseases.

Antitumor Activity

The antitumor potential of imidazo[1,2-a]pyrimidine has been explored through various studies:

  • Cell Line Studies : Compounds showed promising in vitro antitumor activity against the MCF-7 breast cancer cell line. Some derivatives exhibited IC50 values indicating effective inhibition of cell growth .
  • Photodynamic Therapy : Certain imidazo[1,2-a]pyrimidines were found to generate singlet oxygen upon irradiation, which can be harnessed for photodynamic therapy in cancer treatment .

Table 2: Antitumor Activity of Imidazo[1,2-a]pyrimidine Derivatives

CompoundCell LineIC50 (µg/mL)
Compound AMCF-7X.X
Compound BA549Y.Y

Mechanistic Insights

The biological activities of imidazo[1,2-a]pyrimidine derivatives can be attributed to their ability to interact with specific biological targets:

  • Molecular Docking Studies : Computational studies have indicated that these compounds possess favorable binding affinities to key proteins involved in disease processes. For example, docking studies revealed strong interactions with ACE2 and spike proteins relevant to SARS-CoV-2 .

Q & A

Q. What are the conventional synthetic routes for 7-methyl-imidazo[1,2-a]pyrimidine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a condensation reaction between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., β-ketoesters or diketones) to form the pyrimidine ring. For example, 2-amino-4,5-dicyanoimidazole reacts with 4-hydroxy-6-methylpyran-2-one under reflux conditions in acetic acid to yield the target compound . Optimization strategies include adjusting reaction temperature, solvent polarity (e.g., using polar aprotic solvents like DMF), and catalytic additives (e.g., p-toluenesulfonic acid). Monitoring reaction progress via TLC or HPLC ensures efficient intermediate formation.

Q. What spectroscopic techniques are most reliable for structural characterization of imidazo[1,2-a]pyrimidine derivatives?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR provide detailed information on proton environments and carbon frameworks. For example, the methyl group at position 7 in 7-methyl derivatives appears as a singlet (~δ 2.5 ppm) in 1H^1H NMR .
  • IR spectroscopy : Stretching vibrations for C=N (~1600–1650 cm1^{-1}) and N-H (~3200 cm1^{-1}) confirm heterocyclic ring formation .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can regioselective functionalization (e.g., C-3 arylation) of imidazo[1,2-a]pyrimidine be achieved, and what catalytic systems are effective?

Palladium-catalyzed cross-coupling reactions enable regioselective arylation at the C-3 position. A representative protocol uses:

  • Catalyst : Pd(OAc)2_2 (5 mol%)
  • Ligand : XPhos or SPhos
  • Base : Cs2_2CO3_3
  • Conditions : Toluene at 110°C for 12 hours . This method achieves >80% yield for aryl bromides with electron-withdrawing groups. Mechanistic studies suggest oxidative addition of the aryl bromide to Pd(0), followed by transmetallation and reductive elimination .

Q. What strategies address contradictions in reported biological activities of imidazo[1,2-a]pyrimidine derivatives?

Discrepancies in pharmacological data (e.g., anxiolytic vs. neuroleptic effects) often arise from:

  • Structural variations : Subtle changes in substituents (e.g., methyl vs. trifluoromethyl groups) alter binding affinities to targets like GABAA_A receptors .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or animal models (e.g., mice vs. rats) impact observed efficacy.
  • Dosage and pharmacokinetics : Bioavailability studies using LC-MS/MS can clarify dose-response relationships .

Q. How does copper-catalyzed oxidative cyclization improve access to 2-haloimidazo[1,2-a]pyrimidines, and what are its limitations?

Copper(I) iodide catalyzes the reaction between aminopyrimidines and haloalkynes under oxygen, enabling one-pot synthesis of 2-halo derivatives (e.g., 2-chloro or 2-bromo). Key advantages include:

  • Broad substrate scope : Compatible with alkyl- and aryl-substituted haloalkynes.
  • Mild conditions : Reactions proceed at 60°C in DMSO/water . Limitations include moderate yields (~50–60%) for sterically hindered substrates and competing side reactions (e.g., Glaser coupling of haloalkynes).

Methodological Insights

Table 1 : Comparison of Catalytic Systems for Functionalization

Reaction TypeCatalystYield (%)SelectivityReference
C-3 ArylationPd(OAc)2_2/XPhos85>95% C-3
2-Halo SynthesisCuI6080% 2-position
N-Amination/Oxidation-70N/A

Table 2 : Key Pharmacological Data from Preclinical Studies

DerivativeBioactivity (IC50_{50})Model SystemReference
7-Methyl-2-phenylGABAA_A binding: 12 nMRat brain membranes
2-TrifluoromethylAntihypertensive: 5 mg/kgSpontaneously hypertensive rats

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.